molecular formula C8H7Cl2N B1434720 2,4-Dichloro-5-(prop-1-en-2-yl)pyridine CAS No. 1622840-98-5

2,4-Dichloro-5-(prop-1-en-2-yl)pyridine

Cat. No.: B1434720
CAS No.: 1622840-98-5
M. Wt: 188.05 g/mol
InChI Key: JZIQNDFHVVKMQW-UHFFFAOYSA-N
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Description

“2,4-Dichloro-5-(prop-1-en-2-yl)pyridine” is a chemical compound with the molecular formula C8H7Cl2N . It has a molecular weight of 188.05 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H7Cl2N/c1-5(2)6-4-11-8(10)3-7(6)9/h3-4H,1H2,2H3 . This indicates that the molecule consists of a pyridine ring with two chlorine atoms and a prop-1-en-2-yl group attached.


Physical And Chemical Properties Analysis

The density of “this compound” is approximately 1.2±0.1 g/cm3 . It has a boiling point of 253.7±35.0 °C at 760 mmHg . The flash point is 131.8±11.5 °C .

Scientific Research Applications

Chemical Synthesis and Structural Properties

2,4-Dichloro-5-(prop-1-en-2-yl)pyridine, due to its pyridine core, is of significant interest in the field of organic synthesis and material science. Pyridine derivatives are pivotal in the development of novel materials and pharmaceuticals due to their versatile chemical properties. Studies have emphasized the variability in the chemistry and properties of pyridine derivatives, highlighting their preparation procedures, properties, and applications in forming complex compounds with notable spectroscopic, structural, magnetic, biological, and electrochemical activities (Boča, Jameson, & Linert, 2011).

Catalysis

The role of pyridine derivatives in catalysis, particularly in the synthesis of complex organic molecules, is well-documented. For instance, hybrid catalysts employing pyridine scaffolds have been shown to be crucial in synthesizing bioactive compounds, showcasing the wide applicability of these derivatives in medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability (Parmar, Vala, & Patel, 2023).

Medicinal Chemistry

In the realm of medicinal chemistry, pyridine derivatives have been identified as key scaffolds for designing inhibitors targeting various biological pathways. For example, synthetic compounds with a pyridine scaffold are recognized for their selectivity in inhibiting p38 MAP kinase, which is involved in pro-inflammatory cytokine release, showcasing the therapeutic potential of these compounds in managing inflammatory conditions (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Chemosensing Applications

Furthermore, pyridine derivatives have emerged as highly effective chemosensors for detecting various species (anions, cations, and neutral molecules), making them invaluable in analytical chemistry for environmental, agricultural, and biological sample analysis. Their high affinity for various ions and neutral species underscores their versatility and effectiveness as chemosensors (Abu-Taweel et al., 2022).

Agrochemical Applications

The significance of pyridine-based compounds extends into agrochemistry, where they play a crucial role as fungicides, insecticides, and herbicides. Their effectiveness in this domain is partly due to the innovative methods enhancing the discovery and efficiency of novel lead compounds, demonstrating the broad utility of pyridine derivatives in meeting market demands for effective agrochemical solutions (Guan et al., 2016).

Safety and Hazards

The safety information for “2,4-Dichloro-5-(prop-1-en-2-yl)pyridine” suggests that it should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be breathed in, and contact with eyes, skin, or clothing should be avoided . It should be used only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2,4-dichloro-5-prop-1-en-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N/c1-5(2)6-4-11-8(10)3-7(6)9/h3-4H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIQNDFHVVKMQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CN=C(C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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